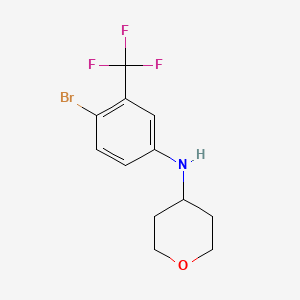

N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine

Description

N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a substituted aromatic amine featuring a tetrahydro-2H-pyran-4-amine core linked to a 4-bromo-3-(trifluoromethyl)phenyl group. This compound combines a bromine atom (Br) at the para position and a trifluoromethyl (-CF₃) group at the meta position on the phenyl ring.

Properties

IUPAC Name |

N-[4-bromo-3-(trifluoromethyl)phenyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO/c13-11-2-1-9(7-10(11)12(14,15)16)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJISPHVRQFQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

A widely adopted method involves coupling 4-bromo-3-(trifluoromethyl)aniline with tetrahydro-2H-pyran-4-amine using a palladium catalyst. Key steps include:

-

Reagents : Pd(OAc)₂, Xantphos (ligand), Cs₂CO₃ (base), toluene solvent.

-

Conditions : 110°C for 24 hours under nitrogen.

Mechanism : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination (Figure 1).

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Yield | 68–72% |

Suzuki-Miyaura Coupling Variants

Alternative routes employ Suzuki coupling with boronic acid derivatives. For example:

-

Substrate : 3-(Trifluoromethyl)phenylboronic acid reacts with 4-bromo-tetrahydro-2H-pyran-4-amine.

-

Catalyst : Pd(PPh₃)₄ (3 mol%) in THF/H₂O (3:1).

Reductive Amination

Two-Step Protocol

This method avoids palladium catalysts:

-

Imine Formation : React 4-bromo-3-(trifluoromethyl)benzaldehyde with tetrahydro-2H-pyran-4-amine in methanol.

-

Reduction : Use NaBH₃CN (2 equiv) at 0°C to RT.

| Step | Conditions | Yield |

|---|---|---|

| Imine Formation | MeOH, RT, 12 hours | 85–90% |

| Reduction | NaBH₃CN, 0°C to RT, 2h | 58–63% |

Nucleophilic Aromatic Substitution

Direct Displacement of Bromine

In polar aprotic solvents (DMF, DMSO), tetrahydro-2H-pyran-4-amine displaces bromide from 1-bromo-4-nitro-3-(trifluoromethyl)benzene:

Limitation : Requires electron-withdrawing groups (e.g., nitro) to activate the aryl halide.

Multi-Step Synthesis from Fragments

Cyclization of Amino Alcohols

A three-step approach from 4-aminotetrahydro-2H-pyran-4-ol:

-

Protection : Boc-anhydride in THF.

-

Bromination : NBS (1.1 equiv) in CCl₄.

-

Deprotection : HCl in dioxane.

| Step | Reagents | Yield |

|---|---|---|

| Protection | Boc₂O, DMAP, THF | 92% |

| Bromination | NBS, CCl₄, AIBN | 63% |

| Deprotection | 4M HCl/dioxane | 70% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Buchwald-Hartwig | High selectivity | Pd cost, ligand sensitivity | 68–72% |

| Reductive Amination | No transition metals | Requires aldehyde precursor | 58–63% |

| Nucleophilic Substitution | Simple conditions | Limited substrate scope | 45–50% |

| Multi-Step Synthesis | Flexible modifications | Low overall yield | 41% |

Industrial-Scale Considerations

For kilogram-scale production, the Buchwald-Hartwig method is preferred due to reproducibility. Key optimizations include:

-

Catalyst Recycling : Pd recovery via filtration reduces costs.

-

Solvent Choice : Switching toluene to 2-MeTHF improves safety and sustainability.

-

Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.

Emerging Methodologies

Photoredox Catalysis

Recent studies report visible-light-mediated C–N coupling using Ir(ppy)₃:

Electrochemical Synthesis

Anodic oxidation of tetrahydro-2H-pyran-4-amine with aryl bromides in undivided cells:

Analytical Characterization

Critical data for validation:

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1094477-13-0)

- Structure : Lacks the -CF₃ group but retains the bromine at the meta position.

- Molecular Weight : 256.14 g/mol (vs. ~325 g/mol for the target compound).

- Properties : Reduced lipophilicity (logP ~2.1) compared to the target due to the absence of -CF₃.

- Synthesis : Prepared via nucleophilic aromatic substitution or reductive amination .

4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1380300-52-6)

- Structure : Contains -CF₃ at the meta position but lacks bromine.

- Molecular Weight : 281.7 g/mol (hydrochloride salt).

- Properties : Higher solubility in polar solvents compared to the brominated analog due to the ionic hydrochloride form.

- Biological Relevance : Similar -CF₃ groups are common in kinase inhibitors due to their electron-withdrawing effects .

N-(3-Bromo-5-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

- Structure : Features -OCF₃ instead of -CF₃.

Modifications to the Pyran-Amine Core

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

- Structure : Methyl substitution on the pyran-4-amine nitrogen.

- Molecular Weight : 115.17 g/mol.

- Properties : Increased basicity compared to the target compound, affecting protonation states in physiological conditions .

(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1395080-73-5)

- Structure : Fluorine substitution on the pyran ring.

Complex Derivatives with Additional Functional Groups

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Structure : Incorporates a piperazine-carboxamide moiety and cyclopentyl group.

- Molecular Weight : 468.2 g/mol.

- Biological Activity : Androgen receptor antagonist; the piperazine group enables hydrogen bonding with receptor residues .

N-{[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]}-3-methyltetrahydro-2H-pyran-4-amine

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound requires precise control over substituent positioning. Bromine introduction often necessitates directed ortho/metalation or palladium-catalyzed coupling .

- Biological Activity : The -CF₃ group in the target compound may enhance target binding affinity in hydrophobic pockets, as seen in analogous kinase inhibitors .

- Solubility vs. Permeability : The bromine and -CF₃ combination reduces aqueous solubility but improves membrane permeability, a trade-off critical for CNS-targeted drugs .

Biological Activity

N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a tetrahydropyran ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 309.12 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂BrF₃N |

| Molecular Weight | 309.12 g/mol |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or signaling pathways. Additionally, the trifluoromethyl group may enhance the compound's metabolic stability and influence its pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the core structure can significantly impact biological activity. For instance, substituting different groups on the phenyl ring or altering the tetrahydropyran moiety can lead to variations in potency against specific biological targets. A study indicated that analogs with varying substitutions exhibited differing levels of activity against Mycobacterium tuberculosis, with some derivatives showing promising in vitro results .

Antimicrobial Properties

Recent studies have investigated the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives possess significant inhibitory effects on bacterial growth, suggesting potential as therapeutic agents for tuberculosis treatment .

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity. Modifications to the pyran ring and phenyl substituents have been shown to influence efficacy against various parasites, indicating a potential for development in antiparasitic therapies .

Case Studies

- Study on Antitubercular Activity : A high-throughput screening identified several analogs of this compound that exhibited promising antitubercular activity with minimal cytotoxicity in human cell lines .

- Evaluation of Antiparasitic Efficacy : Another study explored the structure-activity relationship of related compounds and found that specific modifications could enhance potency against Plasmodium falciparum, the causative agent of malaria .

Q & A

Basic: What synthetic routes are recommended for N-(4-Bromo-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine, and how can reductive amination conditions be optimized?

Answer: The compound can be synthesized via reductive amination between tetrahydro-2H-pyran-4-amine and 4-bromo-3-(trifluoromethyl)benzaldehyde. Key reagents include sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) and 1,2-dichloroethane at room temperature. Optimization involves adjusting the aldehyde-to-amine ratio (1.2:1 recommended), reaction time (12–24 hours), and acid concentration (5–10% v/v AcOH) to maximize yield. Monitoring by TLC or LC-MS ensures completion .

Advanced: How can computational docking predict the binding affinity of this compound to kinase targets, and what parameters are critical?

Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Glide) should account for protonation states (e.g., amine at physiological pH), explicit water molecules in the ATP-binding pocket, and flexible side chains (e.g., DFG motif in kinases). Validation against co-crystallized inhibitors (e.g., AZD0530 in c-Src) confirms parameter accuracy. The trifluoromethyl group enhances hydrophobic interactions, while the pyran ring improves steric complementarity .

Basic: What spectroscopic techniques are essential for characterizing purity and structure?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and pyran ring signals (δ 3.5–4.0 ppm for oxygens).

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out boronate adducts from synthesis.

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity >95%.

- X-ray crystallography (if crystalline): Resolve bromine and trifluoromethyl positions unambiguously .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Answer:

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to assess selectivity over 50+ kinases.

- ATP Competition : Use ATP concentrations near physiological levels (1–10 mM) to avoid false positives.

- Counter-Screens : Test against structurally related kinases (e.g., Abl vs. Src) to identify specificity drivers .

Basic: How does the bromo substituent influence solubility and reactivity in cross-coupling reactions?

Answer: The bromo group enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but reduces solubility in aqueous media. Use polar aprotic solvents (DMF, DMSO) with 10–20% THF as a co-solvent. Reactivity is enhanced by Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C, 30 min) .

Advanced: What in vivo models evaluate pharmacokinetics, and how do metabolic assays inform dosing?

Answer:

- Xenograft Models : Administer orally (10–50 mg/kg) in immunocompromised mice; monitor tumor volume and plasma levels via LC-MS/MS.

- Microsomal Stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (Clₜₙₜ). A high Clₜₙₜ (>50 µL/min/mg) suggests rapid metabolism, necessitating prodrug strategies .

Basic: What handling and storage protocols ensure compound stability?

Answer: Store under argon at –20°C in amber vials. Use anhydrous solvents (e.g., DCM, THF) during synthesis. PPE (nitrile gloves, safety goggles) and fume hoods are mandatory due to amine reactivity and bromine volatility .

Advanced: How do SAR studies clarify the pyran moiety's role in target engagement?

Answer: Compare IC₅₀ values of pyran-containing analogs vs. piperidine or cyclohexane derivatives. Pyran's chair conformation optimizes hydrogen bonding (e.g., with kinase hinge regions). Crystallographic data (e.g., PDB 2BDF) shows pyran-O interactions with Lys295 in c-Src .

Basic: What chromatographic methods purify the compound effectively?

Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (30:70 to 50:50 gradient).

- Reverse-Phase HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40 to 90:10). Collect fractions at λ = 254 nm .

Advanced: How do molecular dynamics (MD) simulations elucidate mechanism of action?

Answer: Run 100-ns MD simulations (AMBER or GROMACS) to assess binding pocket stability. Essential dynamics analysis identifies residue fluctuations (e.g., Glu310 in Abl) affecting inhibitor residence time. Correlate with experimental ΔG values from ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.